D-Lysine is a natural product found in Daphnia pulex with data available.
D-Lysine
CAS No.: 923-27-3
VCID: VC21540884
Molecular Formula: C6H14N2O2
Molecular Weight: 146.19 g/mol
* For research use only. Not for human or veterinary use.

Description |
D-Lysine is a non-natural amino acid, meaning it is not typically found in biological systems, which predominantly use L-amino acids. It is the enantiomer of L-lysine, an essential amino acid crucial for human health. D-Lysine has been studied for its unique properties and potential applications in biochemistry and biotechnology. Antimicrobial PeptidesResearch has shown that substituting L-lysine with D-lysine in antimicrobial peptides can significantly reduce their toxicity to eukaryotic cells while maintaining or slightly reducing their antimicrobial activity . This makes D-lysine substitutions a promising strategy for improving the therapeutic index of antimicrobial peptides. Enzymatic ReactionsD-Lysine is a substrate for certain enzymes like D-ornithine/D-lysine decarboxylase, which catalyzes its decarboxylation . This enzyme has a unique structure and mechanism compared to its L-amino acid counterparts. Production of D-LysineThe production of D-lysine often involves the conversion of L-lysine through enzymatic or chemical methods. Studies have shown that increasing the concentration of L-lysine can improve the yield of D-lysine . Table 1: Effects of D-Lysine Substitution on Antimicrobial Peptides
Table 2: Enzymatic Decarboxylation of D-Lysine
Table 3: Poly-D-Lysine Concentration Effects on Cell Adhesion
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CAS No. | 923-27-3 | ||||||||||||||||||||||||
Product Name | D-Lysine | ||||||||||||||||||||||||
Molecular Formula | C6H14N2O2 | ||||||||||||||||||||||||
Molecular Weight | 146.19 g/mol | ||||||||||||||||||||||||
IUPAC Name | (2R)-2,6-diaminohexanoic acid | ||||||||||||||||||||||||
Standard InChI | InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m1/s1 | ||||||||||||||||||||||||
Standard InChIKey | KDXKERNSBIXSRK-RXMQYKEDSA-N | ||||||||||||||||||||||||
Isomeric SMILES | C(CCN)C[C@H](C(=O)O)N | ||||||||||||||||||||||||
SMILES | C(CCN)CC(C(=O)O)N | ||||||||||||||||||||||||
Canonical SMILES | C(CCN)CC(C(=O)O)N | ||||||||||||||||||||||||
Boiling Point | 310.00 to 312.00 °C. @ 760.00 mm Hg | ||||||||||||||||||||||||
Melting Point | 218.00 °C. @ 760.00 mm Hg | ||||||||||||||||||||||||
Physical Description | Solid | ||||||||||||||||||||||||
Related CAS | 26853-89-4 | ||||||||||||||||||||||||
Reference | Yamanaka et al. epsilon-Poly-L-lysine dispersity is controlled by a highly unusual nonribosomal peptide synthetase Nature Chemical Biology, doi: 10.1038/nchembio.125, published online 9 November 2008 http://www.nature.com/naturechemicalbiology Cellitti et al. D-Ornithine coopts pyrrolysine biosynthesis to make and insert pyrroline-carboxy-lysine. Nature Chemical Biology, doi: 10.1038/nchembio.586, published online 3 May 2011 http://www.nature.com/naturechemicalbiology |
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PubChem Compound | 57449 | ||||||||||||||||||||||||
Last Modified | Aug 15 2023 |
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